4-(2,3-Difluorophenyl)benzoic acid

Descripción general

Descripción

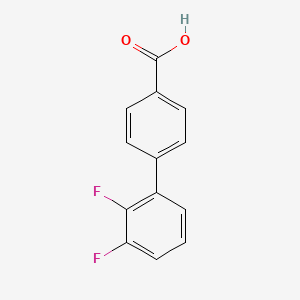

4-(2,3-Difluorophenyl)benzoic acid is an organic compound with the molecular formula C13H8F2O2 It is a derivative of benzoic acid, where the phenyl ring is substituted with two fluorine atoms at the 2 and 3 positions

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-(2,3-Difluorophenyl)benzoic acid can be achieved through several methods. One common approach involves the Suzuki–Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . The reaction typically requires a base, such as potassium carbonate, and is carried out in a solvent like toluene or ethanol under reflux conditions.

Another method involves the direct fluorination of 4-phenylbenzoic acid using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) under controlled conditions . This method allows for the selective introduction of fluorine atoms at the desired positions on the phenyl ring.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki–Miyaura coupling reactions using automated reactors and continuous flow systems to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions can significantly enhance the scalability of the process .

Análisis De Reacciones Químicas

Types of Reactions

4-(2,3-Difluorophenyl)benzoic acid undergoes various chemical reactions, including:

Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.

Reduction: The carboxylic acid group can be reduced to an alcohol or an aldehyde.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.

Reduction: Lithium aluminum hydride (LiAlH4) or borane (BH3) can be used under anhydrous conditions.

Major Products Formed

Oxidation: Formation of benzoic acid derivatives.

Reduction: Formation of benzyl alcohol or benzaldehyde derivatives.

Substitution: Formation of substituted phenylbenzoic acid derivatives.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Research has demonstrated that 4-(2,3-Difluorophenyl)benzoic acid exhibits significant antimicrobial properties. Studies indicate that derivatives of this compound can inhibit the growth of various Gram-positive and Gram-negative bacteria, making it a candidate for developing new antimicrobial agents. For instance, modifications to the benzoic acid structure have shown improved activity against resistant strains of Staphylococcus aureus with minimum inhibitory concentration (MIC) values as low as 3.125 µg/mL .

Antitumor Potential

The compound has also been investigated for its antitumor properties. In vitro studies show that it can inhibit the proliferation of cancer cell lines, suggesting its potential as an anticancer agent. A study highlighted that certain derivatives of this compound displayed selective toxicity towards cancer cells while sparing normal cells, indicating a favorable therapeutic index .

Synthesis of Advanced Materials

This compound serves as a precursor in synthesizing advanced materials such as polymers and nanomaterials. Its unique molecular structure allows for the incorporation into polymer matrices that exhibit enhanced thermal stability and mechanical properties. Research indicates that incorporating fluorinated compounds can improve the performance of materials in electronic applications.

Nanotechnology Applications

The compound's ability to form stable complexes with metals makes it suitable for applications in catalysis and nanotechnology. Studies have shown that it can act as a ligand in metal-organic frameworks (MOFs), which are utilized for gas storage and separation processes .

Agrochemical Development

This compound has potential applications in agrochemicals, particularly as a herbicide or pesticide. Its efficacy in inhibiting specific plant enzymes suggests that it could be developed into a selective herbicide with reduced environmental impact compared to traditional chemicals.

Environmental Remediation

The compound's stability and reactivity make it a candidate for environmental remediation processes, such as the degradation of pollutants in wastewater treatment systems. Research is ongoing to explore its effectiveness in breaking down organic contaminants in aquatic environments .

Case Studies

Mecanismo De Acción

The mechanism of action of 4-(2,3-Difluorophenyl)benzoic acid depends on its specific application. In medicinal chemistry, the compound may interact with biological targets through hydrogen bonding, hydrophobic interactions, and van der Waals forces. The presence of fluorine atoms can enhance binding affinity and selectivity by influencing the electronic properties of the molecule . The compound may also inhibit specific enzymes or receptors by mimicking the natural substrate or ligand .

Comparación Con Compuestos Similares

Similar Compounds

4-(2,4-Difluorophenyl)benzoic acid: Similar structure but with fluorine atoms at the 2 and 4 positions.

4-(3,5-Difluorophenyl)benzoic acid: Fluorine atoms at the 3 and 5 positions.

4-(2,6-Difluorophenyl)benzoic acid: Fluorine atoms at the 2 and 6 positions.

Uniqueness

4-(2,3-Difluorophenyl)benzoic acid is unique due to the specific positioning of the fluorine atoms, which can influence its reactivity and interactions with other molecules. The 2,3-difluoro substitution pattern can lead to distinct electronic and steric effects compared to other difluorophenylbenzoic acid derivatives .

Actividad Biológica

4-(2,3-Difluorophenyl)benzoic acid is a compound that has garnered attention for its potential biological activities, particularly in antimicrobial and anti-inflammatory applications. This article synthesizes available research findings on the biological activity of this compound, including data tables and case studies to provide a comprehensive overview.

Chemical Structure and Synthesis

This compound is characterized by a benzoic acid moiety substituted with a difluorophenyl group. The synthesis typically involves the introduction of fluorine atoms onto the phenyl ring through electrophilic aromatic substitution methods.

Antimicrobial Activity

Research indicates that this compound exhibits notable antimicrobial properties. A study highlighted its effectiveness against various bacterial strains, demonstrating Minimum Inhibitory Concentration (MIC) values ranging from 1 to 4 µg/mL against Staphylococcus aureus and other Gram-positive bacteria .

Table 1: Antimicrobial Activity of this compound

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 1-4 |

| Enterococcus faecalis | 1-4 |

| Bacillus subtilis | 1-4 |

Anti-inflammatory Activity

The compound has also been studied for its anti-inflammatory effects. In vivo studies using carrageenan-induced paw edema models demonstrated that doses of 25 mg/kg and 125 mg/kg significantly reduced edema formation, comparable to standard anti-inflammatory agents like diclofenac .

Table 2: Anti-inflammatory Effects of this compound

| Dose (mg/kg) | Edema Inhibition (%) |

|---|---|

| 5 | 10 |

| 25 | 48.9 |

| 125 | 63.1 |

The biological activity of this compound is believed to be linked to its ability to modulate various biochemical pathways. Studies suggest it may enhance the activity of proteasomal and lysosomal degradation systems, which are crucial for cellular homeostasis and the response to stress .

Case Studies

- Antimicrobial Efficacy : A comparative study evaluated the antimicrobial efficacy of several benzoic acid derivatives, including this compound. The results indicated that this compound was among the most potent against resistant strains of bacteria, showcasing its potential as a therapeutic agent in treating infections caused by multidrug-resistant organisms .

- In Vivo Anti-inflammatory Study : In a controlled experiment involving rats, administration of varying doses of the compound prior to carrageenan injection resulted in significant reductions in paw edema. This study underscores its potential use in managing inflammatory conditions .

Propiedades

IUPAC Name |

4-(2,3-difluorophenyl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8F2O2/c14-11-3-1-2-10(12(11)15)8-4-6-9(7-5-8)13(16)17/h1-7H,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJTASLZZBMTSIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)F)F)C2=CC=C(C=C2)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8F2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90683280 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

505082-93-9 | |

| Record name | 2',3'-Difluoro[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90683280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.